6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound is a complex tricyclic sulfonamide derivative featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone core linked to a piperazine sulfonyl group substituted with a 3-(4-methoxyphenyl)propanoyl moiety. The 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the piperazine ring provides conformational flexibility for binding .
Properties
IUPAC Name |
6-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-33-21-6-2-18(3-7-21)4-8-23(29)26-12-14-27(15-13-26)34(31,32)22-16-19-5-9-24(30)28-11-10-20(17-22)25(19)28/h2-3,6-7,16-17H,4-5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQUQHMQRIMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one represents a novel class of piperazine derivatives with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex tricyclic framework with a piperazine moiety and a sulfonyl group. The presence of the 4-methoxyphenyl propanoyl group enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides potential for receptor binding |
| Sulfonyl Group | Enhances solubility and bioavailability |
| Tricyclic Framework | Contributes to unique pharmacodynamics |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The sulfonyl group is believed to facilitate binding to specific receptors, modulating their activity.
Key Mechanisms
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neuronal signaling.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Therapeutic Implications
Research indicates that compounds similar to this one have shown promise in treating conditions such as:
- Cancer : Inducing apoptosis in cancer cells.
- Neurological Disorders : Modulating neurotransmitter systems for conditions like anxiety and depression.
- Metabolic Disorders : Potential anti-diabetic effects through regulation of glucose metabolism.
Case Studies
- Anticancer Activity :
-
Neuropharmacological Effects :
- Another investigation into similar piperazine derivatives revealed anxiolytic properties in animal models, suggesting potential applications in treating anxiety disorders .
- Diabetes Management :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
The compound shares structural similarities with several piperazinyl-sulfonyl tricyclic derivatives (Table 1). Key differences lie in the substituents on the benzoyl or propanoyl groups attached to the piperazine ring:
- Substituent Impact: Methoxy Position: The target compound’s 4-methoxy group on the phenylpropanoyl moiety may optimize π-π stacking interactions compared to the 3,4-dimethoxy analog , which could sterically hinder binding. Propanoyl vs.
Structural Clustering and QSAR Considerations
- Clustering : Butina and Jarvis-Patrick algorithms () group compounds by structural similarity. The target compound would cluster with other azatricyclo-piperazine sulfonamides, distinguishing it from simpler arylpiperazines due to its fused ring system.
- QSAR : Van der Waals descriptors () and electronic properties (e.g., sulfonyl group electronegativity) likely dominate its QSAR profile, influencing solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
